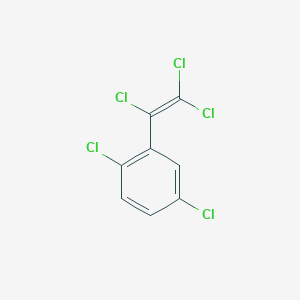
1,4-Dichloro-3-(trichlorovinyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-3-(trichlorovinyl)benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 1 and 4 positions, and a trichlorovinyl group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dichloro-3-(trichlorovinyl)benzene can be synthesized through the chlorination of benzene derivatives. One common method involves the chlorination of 1,4-dichlorobenzene using ferric chloride as a catalyst. The reaction proceeds as follows:
C6H4Cl2+Cl2→C6H3Cl3+HCl
The trichlorovinyl group can be introduced through further chlorination and subsequent reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The use of ferric chloride as a catalyst is common, and the reaction conditions are optimized to achieve high yields and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
1,4-Dichloro-3-(trichlorovinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenolic compounds.
Oxidation Reactions: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction Reactions: Reduction of the trichlorovinyl group can lead to the formation of less chlorinated vinyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Hydrogen gas (H_2) with a palladium catalyst.
Major Products Formed
Substitution: Phenolic compounds.
Oxidation: Quinones.
Reduction: Less chlorinated vinyl derivatives.
科学研究应用
1,4-Dichloro-3-(trichlorovinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: Utilized in the production of pesticides, disinfectants, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Dichloro-3-(trichlorovinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates, which can bind to cellular macromolecules and exert toxic effects. The pathways involved include oxidative stress, disruption of cellular signaling, and interference with normal cellular functions.
相似化合物的比较
Similar Compounds
1,4-Dichlorobenzene: A simpler chlorinated benzene derivative used as a disinfectant and deodorant.
1,3-Dichlorobenzene: Another isomer with different chemical properties and applications.
1,2,4-Trichlorobenzene: A trichlorinated benzene derivative with distinct uses in industry.
Uniqueness
1,4-Dichloro-3-(trichlorovinyl)benzene is unique due to the presence of both dichloro and trichlorovinyl groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts.
属性
IUPAC Name |
1,4-dichloro-2-(1,2,2-trichloroethenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl5/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIXZBHLSJWHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=C(Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347624 |
Source


|
| Record name | Benzene, 1,4-dichloro-2-(trichloroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88218-49-9 |
Source


|
| Record name | Benzene, 1,4-dichloro-2-(trichloroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
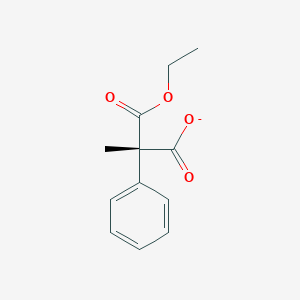

![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)


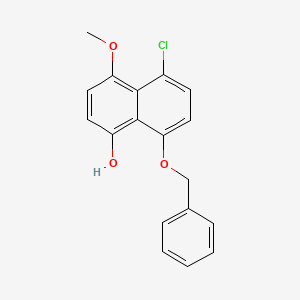
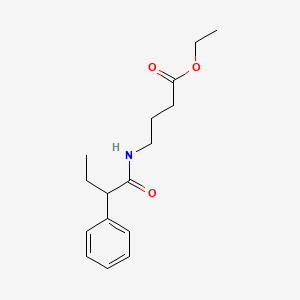
![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)

![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)
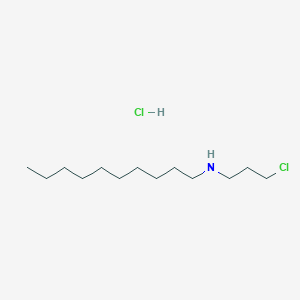

![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
silane](/img/structure/B14392556.png)
